N-{3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide

LogP LogSW Lipophilicity

N-{3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide (MW 377.5 g·mol⁻¹, formula C₁₇H₁₉N₃O₃S₂) is a 2-pyrazoline-based sulfonamide featuring a 2-thienyl substituent at the 5-position, an N1-acetyl group, and a meta-substituted ethanesulfonamide appended to the 3-phenyl ring. The compound belongs to the ChemBridge CNS-Set screening library (ID and is catalogued on the Hit2Lead platform with computed physicochemical descriptors including a LogP of 2.14, a LogSW of −3.78, and a topological polar surface area (tPSA) of 78.8 Ų.

Molecular Formula C17H19N3O3S2
Molecular Weight 377.5 g/mol
Cat. No. B4153549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide
Molecular FormulaC17H19N3O3S2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
InChIInChI=1S/C17H19N3O3S2/c1-3-25(22,23)19-14-7-4-6-13(10-14)15-11-16(17-8-5-9-24-17)20(18-15)12(2)21/h4-10,16,19H,3,11H2,1-2H3
InChIKeyJFRGBKICOCYMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[1-Acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide: Core Chemical Identity, Physicochemical Fingerprint, and Database Provenance for Informed Sourcing


N-{3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide (MW 377.5 g·mol⁻¹, formula C₁₇H₁₉N₃O₃S₂) is a 2-pyrazoline-based sulfonamide featuring a 2-thienyl substituent at the 5-position, an N1-acetyl group, and a meta-substituted ethanesulfonamide appended to the 3-phenyl ring . The compound belongs to the ChemBridge CNS-Set screening library (ID 7909542) and is catalogued on the Hit2Lead platform with computed physicochemical descriptors including a LogP of 2.14, a LogSW of −3.78, and a topological polar surface area (tPSA) of 78.8 Ų . A single biological data point is recorded in BindingDB (monomer ID BDBM23425) reporting an IC₅₀ > 3.31 × 10⁵ nM against human ubiquitin C-terminal hydrolase L3 (UCH-L3) [1].

Why In-Class Thienyl–Pyrazoline Sulfonamides Cannot Simply Be Interchanged: Quantified Physicochemical and Conformational Divergence of N-{3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide


Substituting the target compound with its closest 2D analogs results in measurable shifts in key drug-likeness parameters that directly impact screening library design, hit triage, and lead optimization workflows. The ethanesulfonamide chain (vs. the one-carbon-shorter methanesulfonamide) increases computed LogP by 0.53 units and decreases computed LogSW by 0.55 log units, altering membrane permeability and solubility predictions in a quantitatively definable manner . Even at 98% 2D Tanimoto similarity, the 3D pharmacophoric similarity drops to 77%, indicating that the added methylene group induces a conformational reorganization sufficient to differentiate binding-site complementarity . Further, positional isomerism of the sulfonamide attachment (meta on the 3-phenyl ring, as opposed to para or N1-sulfonamide architectures) generates distinct electrostatic and steric environments that cannot be assumed equivalent without experimental validation [1].

N-{3-[1-Acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide: Quantitative Differentiation Evidence Against Key Structural Analogs


LogP and LogSW Differentiation: Ethanesulfonamide vs. Methanesulfonamide Chain-Length Effect on Lipophilicity and Predicted Aqueous Solubility

The target compound (ethanesulfonamide derivative) exhibits a computed LogP of 2.14, which is 0.53 log units higher than the methanesulfonamide analog (LogP = 1.61). Correspondingly, its computed aqueous solubility parameter (LogSW) is −3.78 versus −3.23 for the methanesulfonamide analog, representing a 0.55 log-unit decrease in predicted solubility . Both parameters were derived using the identical computational pipeline on the Hit2Lead platform, ensuring cross-study comparability.

LogP LogSW Lipophilicity Solubility prediction ADME

3D Pharmacophoric Divergence: Only 77% 3D Similarity Despite 98% 2D Tanimoto Index vs. Methanesulfonamide Analog

The methanesulfonamide analog (#7988063) shares 98% 2D Tanimoto similarity with the target compound but achieves only 77% 3D Pharmacophore-based fingerprint similarity, as computed and displayed on the Hit2Lead platform . This 23% 3D dissimilarity indicates that the ethanesulfonamide chain induces a significantly different low-energy conformational ensemble compared to the methanesulfonamide chain, despite near-identical 2D topology.

3D similarity Pharmacophore diversity Conformational analysis Screening library design

Fine-Tuned Lipophilicity Window: Ethanesulfonamide Sits Between Methanesulfonamide (More Polar) and Benzenesulfonamide (More Lipophilic) Analogs

The target compound occupies a LogP of 2.14, which is intermediate between the methanesulfonamide analog (LogP = 1.61) and the benzenesulfonamide analog (LogP = 3.24). A structurally related 3-methyl-2-thienyl analog with methanesulfonamide shows a LogP of 2.06, indicating that the 3-methyl substitution partially compensates for the shorter sulfonamide chain . This positions the target compound in a property window that balances lipophilicity-driven potency (common for CNS and intracellular targets) with solubility and metabolic stability concerns.

Lipophilic efficiency Property-based design Screening cascade Lead optimization

Demonstrated Absence of UCH-L3 Inhibition: A Defined Negative Selectivity Marker Distinguishing This Compound from Cysteine Protease Inhibitors

The target compound has been experimentally tested against human ubiquitin C-terminal hydrolase L3 (UCH-L3) and exhibits an IC₅₀ > 3.31 × 10⁵ nM (i.e., >331 µM), which is interpretable as essentially no inhibition under the assay conditions (pH 7.8, 22 °C, AMC fluorogenic substrate) [1]. While no direct side-by-side comparator data for the methanesulfonamide analog against UCH-L3 are publicly available, this result provides a defined negative selectivity fingerprint: the compound can be excluded as a UCH-L3 binder, which is valuable information for counter-screening panels in deubiquitinase-targeted drug discovery.

UCH-L3 Ubiquitin C-terminal hydrolase Counter-screening Selectivity profiling Deubiquitinase

Meta-Sulfonamide Substitution Pattern: Structural Differentiation from N1-Benzenesulfonamide Carbonic Anhydrase Inhibitor Class

The target compound bears the sulfonamide group at the meta position of the 3-phenyl ring attached to the pyrazoline C3, whereas the well-characterized thienyl-substituted pyrazoline benzenesulfonamides (Ki range 232–638 nM for hCA I, 342–456 nM for hCA II) carry the sulfonamide moiety at the N1 position via a benzenesulfonamide substituent [1]. This regioisomeric difference means the target compound does not present the primary sulfonamide zinc-binding group (ZBG) in the same spatial orientation as the carbonic anhydrase inhibitor pharmacophore, and therefore cannot be assumed to possess comparable CA inhibitory activity without explicit testing.

Regioisomerism Sulfonamide pharmacophore Carbonic anhydrase Scaffold hopping

Evidence-Backed Research and Industrial Application Scenarios for N-{3-[1-Acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide


CNS-Focused Screening Library Enrichment: Exploiting LogP 2.14 for Blood-Brain Barrier Penetration Probability

The target compound's computed LogP of 2.14 falls within the optimal 2–3 range for CNS drug-likeness as defined by the CNS Multiparameter Optimization (MPO) scoring paradigm . Combined with a tPSA of 78.8 Ų, 1 H-bond donor, and 3 rotatable bonds, the compound is predicted to have favorable blood-brain barrier penetration characteristics. Researchers building CNS-targeted screening cascades can select this compound over the methanesulfonamide analog (LogP 1.61, below the CNS MPO optimal floor) or the benzenesulfonamide analog (LogP 3.24, above the recommended ceiling) to maximize the probability of CNS-active hit identification while maintaining solubility.

Conformational Diversity in 2D-Redundant Screening Sets: Using 3D Dissimilarity to Justify Inclusion Despite High 2D Similarity

When constructing screening libraries under budget constraints, scientists often face pressure to eliminate compounds with >95% 2D similarity. However, the 23% 3D dissimilarity between the target compound and its methanesulfonamide analog (despite 98% 2D similarity) provides a data-driven justification for retaining both compounds . The distinct conformational ensemble of the ethanesulfonamide variant increases the probability of sampling unique binding poses against protein targets with flexible or cryptic binding sites, enhancing the effective chemical diversity of the screening set without expanding the 2D scaffold count.

Negative Control and Selectivity Filter in Ubiquitin Pathway Drug Discovery Campaigns

The documented absence of UCH-L3 inhibition (IC₅₀ > 331 µM) establishes this compound as a usable negative reference in deubiquitinase (DUB) inhibitor screening . DUB-targeted drug discovery programs that encounter frequent pan-assay interference from sulfonamide-containing library members can employ this compound as a selectivity control: its inactivity against UCH-L3 confirms that the thienyl-pyrazoline-ethanesulfonamide scaffold does not inherently inhibit cysteine protease DUBs, distinguishing it from more promiscuous sulfonamide chemotypes that generate false-positive hits in ubiquitin-rhodamine or AMC-based fluorescence assays.

CA-Orthogonal Chemical Probe for Polypharmacology-Aware Target Profiling

Because the sulfonamide group is positioned at the meta-phenyl position rather than at the N1-benzenesulfonamide pharmacophore required for carbonic anhydrase zinc coordination, the target compound is unlikely to inhibit hCA I or hCA II at concentrations relevant to typical biochemical screening . This makes it a useful tool compound for target-based screening programs where incidental carbonic anhydrase inhibition would confound hit-to-lead interpretation—for example, in phenotypic assays where pH-dependent readouts or bicarbonate-dependent cellular processes are endpoints that could be perturbed by off-target CA modulation.

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